molecular formula C15H23NO2 B5000043 4-[3-(2,5-dimethylphenoxy)propyl]morpholine

4-[3-(2,5-dimethylphenoxy)propyl]morpholine

Cat. No.: B5000043
M. Wt: 249.35 g/mol
InChI Key: JXIUEJCOIFGLHD-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Molecular Structure Analysis

The molecular structure of morpholine consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The 2,5-dimethylphenoxy and propyl groups in “4-[3-(2,5-dimethylphenoxy)propyl]morpholine” would be attached to one of the carbon atoms in the morpholine ring.


Chemical Reactions Analysis

Morpholine can undergo a variety of chemical reactions due to the presence of both ether and amine functional groups . For example, it can react with acids to form a morpholinium salt .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like odor . It’s miscible with water and has a boiling point of 129°C . The physical and chemical properties of “this compound” might be different due to the additional groups.

Safety and Hazards

Morpholine is flammable and corrosive . It can cause skin burns and eye damage, and may be harmful if swallowed . The safety and hazards of “4-[3-(2,5-dimethylphenoxy)propyl]morpholine” could be similar or might vary depending on the properties of the additional groups.

Properties

IUPAC Name

4-[3-(2,5-dimethylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-4-5-14(2)15(12-13)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUEJCOIFGLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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